molecular formula C16H21NO2S B11060819 4-(1-Adamantyl)-2-methylsulfonylpyridine

4-(1-Adamantyl)-2-methylsulfonylpyridine

Cat. No.: B11060819
M. Wt: 291.4 g/mol
InChI Key: NFKFSGKTKGWPSI-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-2-methylsulfonylpyridine is a chemical compound characterized by the presence of an adamantyl group attached to a pyridine ring, with a methylsulfonyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-2-methylsulfonylpyridine typically involves the introduction of the adamantyl group to the pyridine ring through a series of chemical reactions. One common method includes the reaction of 1-adamantyl bromide with 2-methylsulfonylpyridine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Adamantyl)-2-methylsulfonylpyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted adamantyl-pyridine compounds.

Scientific Research Applications

4-(1-Adamantyl)-2-methylsulfonylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-2-methylsulfonylpyridine involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The methylsulfonyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. Pathways involved may include inhibition of enzymes or disruption of protein-protein interactions.

Comparison with Similar Compounds

    1-Adamantylamine: Known for its antiviral properties.

    2-Adamantylpyridine: Shares structural similarities but lacks the methylsulfonyl group.

    4-(1-Adamantyl)-2-chloropyridine: Similar structure with a chlorine substituent instead of a methylsulfonyl group.

Uniqueness: 4-(1-Adamantyl)-2-methylsulfonylpyridine is unique due to the presence of both the adamantyl and methylsulfonyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21NO2S

Molecular Weight

291.4 g/mol

IUPAC Name

4-(1-adamantyl)-2-methylsulfonylpyridine

InChI

InChI=1S/C16H21NO2S/c1-20(18,19)15-7-14(2-3-17-15)16-8-11-4-12(9-16)6-13(5-11)10-16/h2-3,7,11-13H,4-6,8-10H2,1H3

InChI Key

NFKFSGKTKGWPSI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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